2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid
Description
2-{[4-(Propan-2-yl)phenoxy]methyl}benzoic acid is a benzoic acid derivative characterized by a phenoxymethyl substituent at the 2-position of the benzene ring. The phenoxy group itself is para-substituted with a propan-2-yl (isopropyl) group (Figure 1). This structural motif places the compound within a broader class of aryloxyalkylbenzoic acids, which are of interest due to their diverse pharmacological and material science applications.
The compound’s structural uniqueness lies in the ortho-positioning of the phenoxymethyl group relative to the carboxylic acid moiety. This spatial arrangement may influence its physicochemical properties, such as acidity (pKa), solubility, and intermolecular interactions, compared to para-substituted analogs (e.g., 4-{[(propan-2-yl)oxy]methyl}benzoic acid) .
Properties
IUPAC Name |
2-[(4-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-7-9-15(10-8-13)20-11-14-5-3-4-6-16(14)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDJDDHVKNXLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(propan-2-yl)phenol with benzyl chloride in the presence of a base to form 4-(propan-2-yl)phenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential use in drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents. Specifically, it has shown promise in the following areas:
- Anti-inflammatory Agents : Research indicates that derivatives of benzoic acid compounds, including 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid, exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar structures, suggesting that modifications to the benzoic acid framework can enhance efficacy against bacterial strains . This opens avenues for developing new antibiotics.
- Anticancer Research : Compounds with structural similarities to 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid have been evaluated for their anticancer activities. For instance, certain benzimidazole derivatives have shown significant cytotoxic effects against human colorectal carcinoma cell lines, indicating potential for further exploration in cancer therapeutics .
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of a series of benzoic acid derivatives, including those structurally related to 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid. The results demonstrated significant inhibition of COX enzymes, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings.
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of benzoic acid were tested against various Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications to the benzoic structure led to enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics used in treatment .
Mechanism of Action
The mechanism of action of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound may also exert antioxidant effects by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4- vs. 2-Substituted Benzoic Acids
- 4-{[(Propan-2-yl)oxy]methyl}benzoic acid (CAS-related analog, ): Structure: The phenoxymethyl group is at the 4-position of the benzoic acid ring. However, ortho-substitution (as in the target compound) may introduce steric hindrance, affecting solubility and reactivity . Applications: Positional isomers are frequently explored for divergent biological activities. For example, para-substituted thiazolidinone-benzoic acid derivatives exhibit antibacterial effects against Staphylococcus epidermidis biofilms, while ortho-substituted analogs remain understudied .
Functional Group Variations
- 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (CAS 55453-89-9, ): Structure: Features a carboxymethyl group on the phenoxy ring. Comparison: The additional carboxyl group enhances hydrophilicity and may increase metal-chelating capacity, distinguishing it from the target compound’s simpler isopropyl substituent. Such modifications are critical in designing prodrugs or biomaterials .
- Bezafibrate (): Structure: A para-chlorobenzamide-ethylphenoxybenzoic acid derivative. Pharmacological Activity: A lipid-lowering agent that reduces triglycerides (43%) and cholesterol (20–25%) by modulating peroxisome proliferator-activated receptors (PPARs).
Bioactive Thiazolidinone Derivatives
Compounds such as H2-74 (2-{4-{[3-(4-chlorophenyl)-2-imino-4-oxothiazolidin-5-ylidene]methyl}phenoxy}acetic acid) and H2-12 (3-{5-{{3-(2-ethylphenyl)-2-imino-4-oxothiazolidin-5-ylidene}methyl}furan-2-yl}benzoic acid) demonstrate potent antibacterial activity against Staphylococcus species (MIC: 1–8 µg/mL) by targeting bacterial histidine kinase YycG .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
*Estimated via computational modeling (e.g., ChemAxon).
Key Observations:
- Lipophilicity: The target compound’s isopropylphenoxymethyl group likely increases LogP compared to unsubstituted benzoic acid (LogP ~1.9), favoring membrane permeability but reducing aqueous solubility.
- Acidity : The ortho-substituted carboxylic acid may exhibit a lower pKa than para-substituted analogs due to intramolecular hydrogen bonding .
Biological Activity
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety substituted with a phenoxy group that carries an isopropyl group. This structural configuration is believed to influence its biological activity, particularly in terms of receptor interactions and enzyme inhibition.
Biological Activity Overview
The biological activity of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can be categorized into several key areas:
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Anti-inflammatory Activity
- The compound has demonstrated significant anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. This action suggests its potential as a non-steroidal anti-inflammatory drug (NSAID).
-
Antimicrobial Effects
- Studies indicate that 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is often compared to established antimicrobials, showcasing its promising spectrum of activity.
-
Anticancer Potential
- Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown it to be effective against several cancer cell lines.
The mechanisms underlying the biological activities of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Receptor Modulation : It may modulate various receptors linked to pain and inflammation, contributing to its analgesic effects.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results indicated a significant reduction in paw swelling compared to control groups, supporting its use as an NSAID alternative. -
Antimicrobial Efficacy :
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option. -
Cancer Cell Line Testing :
The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). It demonstrated IC50 values indicating effective growth inhibition, suggesting further exploration for anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
